4-Methyl-4-(p-tolyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-methyl-4-(4-methylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-3-5-12(6-4-11)13(2)7-9-14-10-8-13;/h3-6,14H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJJVHBIICQVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-04-5 | |
| Record name | 4-methyl-4-(4-methylphenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(p-tolyl)piperidine hydrochloride typically involves the reaction of p-tolylmagnesium bromide with 4-methylpiperidine. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(p-tolyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
4-Methyl-4-(p-tolyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(p-tolyl)piperidine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
Table 1: Key Properties of Piperidine Derivatives
*Hypothetical data inferred from structural analogs; †Calculated based on substituent addition to piperidine (C₅H₁₁N + CH₃ + C₇H₇ + HCl).
Key Observations:
- Steric Effects: Bulky substituents (e.g., diphenylmethoxy in C₁₈H₂₁NO·HCl) reduce solubility but may enhance receptor binding specificity .
- Electronic Effects : Electron-donating groups (e.g., methoxy in 4-(3-methoxyphenyl)piperidine HCl) modulate piperidine’s basicity and interaction with biological targets .
Pharmacological and Functional Comparisons
- Enzyme Inhibition: E2020 demonstrates potent acetylcholinesterase inhibition (IC₅₀ = 5.7 nM) due to its indanone-dimethoxy moiety, a feature absent in simpler aryl-substituted piperidines .
- Local Anesthetics : Hexylcaine HCl (a piperidine derivative with a benzoate ester) highlights how ester functionalities and cyclohexyl groups influence anesthetic duration and potency .
Biological Activity
4-Methyl-4-(p-tolyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C12H18ClN
Molecular Weight : 205.74 g/mol
IUPAC Name : this compound
CAS Number : 85102-38-1
The compound features a piperidine ring substituted with a methyl group and a para-tolyl group, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a ligand for dopamine and serotonin receptors , which are pivotal in modulating mood, cognition, and motor control. Additionally, its structural similarity to other piperidine derivatives suggests potential antiviral and antimicrobial properties , as seen in related compounds.
Antiviral Activity
Recent studies have indicated that piperidine derivatives exhibit promising antiviral activity against various viruses, including coronaviruses. For instance, research on related compounds has shown significant efficacy against SARS-CoV-2 by inhibiting viral replication in cell cultures. The mechanism involves interference with viral proteases or polymerases, similar to established antiviral agents like remdesivir .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard antimicrobial susceptibility tests, revealing moderate to high inhibitory concentrations against pathogens such as Staphylococcus aureus and Escherichia coli.
Research Findings
Several case studies have highlighted the biological activities of this compound:
-
Antiviral Studies :
- A study evaluated the effectiveness of various piperidine derivatives against human coronaviruses, demonstrating that modifications at the piperidine nitrogen significantly influenced antiviral potency. Compounds similar to 4-Methyl-4-(p-tolyl)piperidine showed reductions in viral load comparable to established antiviral treatments .
- Antimicrobial Studies :
Table 1: Biological Activity Summary of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
